Phenol, 2-methoxy-3-(2-propenyl)-

Catalog No.
S13957979
CAS No.
1941-12-4
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenol, 2-methoxy-3-(2-propenyl)-

CAS Number

1941-12-4

Product Name

Phenol, 2-methoxy-3-(2-propenyl)-

IUPAC Name

2-methoxy-3-prop-2-enylphenol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-3-5-8-6-4-7-9(11)10(8)12-2/h3-4,6-7,11H,1,5H2,2H3

InChI Key

HKHVWTUGAJEQNP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1O)CC=C

Phenol, 2-methoxy-3-(2-propenyl)- (CAS: 1941-12-4), commonly known as 3-allylguaiacol or 3-allyl-2-methoxyphenol, is a specialized vicinal trisubstituted aromatic compound. As a constitutional isomer of the ubiquitous eugenol (4-allyl-2-methoxyphenol), it features an allyl group at the 3-position, immediately adjacent to the methoxy moiety. This specific 1,2,3-substitution pattern imparts distinct steric and electronic properties that fundamentally alter its reactivity, particularly in metal chelation and acid-base equilibria [1]. In industrial and research procurement, 3-allylguaiacol is prioritized over generic methoxyphenols when applications demand precise formulation control—such as delayed-setting phenolic matrices, targeted isomeric synthesis, or exact sensomic flavor recombination [2].

Research Fit

Workflow
Confirm compatibility with intended research model and assay platform.
Selection
Review grade, formulation, or labeling that matches analytical or in vitro use.
Procurement
Assess lot‑to‑lot consistency requirements and regulatory research documentation.

Attempting to substitute 3-allyl-2-methoxyphenol with its widely available isomer, eugenol, will result in formulation failures in metal-oxide-based matrices. Eugenol readily forms a rigid, cross-linked zinc eugenolate chelate due to its unhindered 1,2,4-substitution pattern, making it the standard for rapid-setting cements [1]. In stark contrast, the vicinal trisubstitution (1,2,3-pattern) of 3-allyl-2-methoxyphenol introduces severe steric hindrance at the chelation site, actively preventing the rapid hardening of zinc oxide slurries unless a specific accelerator is introduced [2]. Furthermore, the meta-positioning of the allyl group relative to the hydroxyl group prevents it from supplying electrons into the conjugated system as effectively as eugenol's para-allyl group, resulting in a distinctly lower pK value (9.92 vs. 10.19) [1]. This higher acidity and steric bulk dictate that generic substitution will inevitably alter biphasic partitioning, reaction kinetics, and matrix curing times.

Substitution Risk

AnalogStructurally similar compounds or different salt forms may not replicate target engagement or pathway response.
GradeAlternative purity grades or formulation matrices can alter solubility, stability, or assay background.
MethodSwitching isotopic labels, enantiomers, or analytical standards without method re‑validation may shift detection or quantification.

Steric Hindrance in Metal Oxide Chelation and Curing Kinetics

The most critical procurement differentiator for 3-allyl-2-methoxyphenol is its kinetic behavior in metal oxide slurries. While standard eugenol rapidly chelates with zinc oxide to form a hardened matrix, 3-allyl-2-methoxyphenol exhibits profound steric hindrance due to its vicinal trisubstituted structure. Comparative studies demonstrate that 3-allyl-2-methoxyphenol fails to harden readily with zinc oxide under standard conditions, acting instead as a non-setting or highly delayed matrix [1]. This kinetic suppression can only be overcome by the addition of accelerators like zinc acetate [2].

Evidence DimensionHardening reactivity / Setting time with zinc oxide
Target Compound DataFails to harden readily (delayed/non-setting matrix)
Comparator Or BaselineEugenol (rapidly hardens into a rigid chelate)
Quantified DifferenceQualitative kinetic shift from rapid-curing to non-curing/delayed behavior
ConditionsZinc oxide slurries at 37 °C and 100% relative humidity

Allows formulators to engineer extended-working-time or permanently pliable phenolic pastes where standard eugenol would cause premature curing.

Thermodynamic Ionization Constant (pK) and Acidity Profile

The position of the allyl group fundamentally alters the molecule's electron distribution. In eugenol, the para-allyl group supplies electrons to the conjugated system, decreasing acidity. In 3-allyl-2-methoxyphenol, the allyl group is meta to the hydroxyl, minimizing this electron-donating resonance effect while introducing local electronic interaction with the adjacent methoxy group [1]. Consequently, potentiometric titrations reveal that 3-allyl-2-methoxyphenol has a pK value of 9.92, making it notably more acidic than eugenol (pK = 10.19) [1].

Evidence DimensionThermodynamic ionization constant (pK) in water
Target Compound DatapK = 9.92
Comparator Or BaselineEugenol (pK = 10.19)
Quantified Difference0.27 pK units lower (higher acidity)
ConditionsSpectrophotometric and potentiometric titration in aqueous solution at 25.0 ± 0.1 °C

The higher acidity alters the compound's solubility threshold in alkaline extractions and its reactivity profile in base-catalyzed synthetic routes.

Chromatographic Resolution for Sensomic Recombination

In flavor science and essential oil profiling, 3-allyl-2-methoxyphenol serves as a critical, non-interchangeable chemical marker. Despite sharing the exact molecular weight (164.20 g/mol) and formula (C10H12O2) with eugenol, 3-allyl-2-methoxyphenol exhibits a distinct non-polar retention index (Inp: 1362–1392) [1]. This baseline chromatographic resolution is essential for identifying specific chemotypes and for formulating precise 'nature craft identical' sensomic recombinants where eugenol would provide an incorrect organoleptic profile [2].

Evidence DimensionNon-polar Gas Chromatography Retention Index (Inp)
Target Compound Data1362–1392
Comparator Or BaselineEugenol (typically ~1350–1360)
Quantified DifferenceComplete baseline resolution in GC/MS profiling
ConditionsStandard non-polar capillary column gas chromatography

Ensures accurate quality control in phytochemical profiling and prevents off-target flavor profiles in commercial sensomic formulations.

Extended-Working-Time Metal Chelate Formulations

Directly leveraging the vicinal steric hindrance highlighted in Section 3, 3-allyl-2-methoxyphenol is a highly suitable precursor for zinc oxide-based pastes where rapid hardening must be avoided. By substituting eugenol with this isomer, formulators can create pliable, non-setting matrices or precisely control the curing kinetics by titrating in specific zinc acetate accelerators [1].

Sensomic Flavor Recombination and Analytical Standards

Because its retention index and organoleptic properties differ fundamentally from eugenol, 3-allyl-2-methoxyphenol is procured as a high-purity analytical standard and blending agent. It is specifically used in the reconstruction of complex flavor profiles where the exact 1,2,3-substitution pattern is required to achieve precise sensory targets without the overpowering clove notes of generic eugenol [2].

Regioselective Synthesis of Substituted Benzofurans

The 1,2,3-substitution pattern and the specific pK value of 9.92 make this compound an essential building block for synthesizing highly substituted benzofurans and complex methoxyphenols. Using 3-allyl-2-methoxyphenol as a starting material ensures that the 4- and 5-positions remain open for subsequent electrophilic aromatic substitution, a synthetic route that is impossible when starting with 4-allyl-2-methoxyphenol [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Research model studies
Mechanism or target class alignment
Target engagement and pathway‑response interpretation
Analytical method development
Stability, purity, and matrix‑effect profile
Method transfer and specificity under research conditions

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Heavy Atom Count

12

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